N-[(5-bromopyridin-2-yl)carbamothioyl]-3,4-dimethylbenzamide
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Overview
Description
N-[(5-bromopyridin-2-yl)carbamothioyl]-3,4-dimethylbenzamide is a chemical compound with a molecular formula of C15H14BrN3OS. This compound is known for its unique structure, which includes a bromopyridine moiety and a dimethylbenzamide group. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-bromopyridin-2-yl)carbamothioyl]-3,4-dimethylbenzamide typically involves the reaction of 5-bromopyridine-2-carbonyl chloride with 3,4-dimethylbenzamide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the efficient production of this compound.
Chemical Reactions Analysis
Types of Reactions
N-[(5-bromopyridin-2-yl)carbamothioyl]-3,4-dimethylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom in the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of N-[(5-bromopyridin-2-yl)carbamothioyl]-3,4-dimethylbenzoic acid.
Reduction: Formation of N-[(5-bromopyridin-2-yl)carbamothioyl]-3,4-dimethylbenzylamine.
Substitution: Formation of N-[(5-methoxypyridin-2-yl)carbamothioyl]-3,4-dimethylbenzamide.
Scientific Research Applications
N-[(5-bromopyridin-2-yl)carbamothioyl]-3,4-dimethylbenzamide is used in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-[(5-bromopyridin-2-yl)carbamothioyl]-3,4-dimethylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target molecule, inhibiting its activity or altering its function. This interaction can lead to various biological effects, depending on the target and the pathway involved.
Comparison with Similar Compounds
Similar Compounds
- N-[(5-bromopyridin-2-yl)carbamothioyl]-3-butoxybenzamide
- N-[(5-bromopyridin-2-yl)carbamothioyl]-2,6-dimethoxybenzamide
- [(5-bromopyridin-2-yl)carbamothioyl]carbamic acid
Uniqueness
N-[(5-bromopyridin-2-yl)carbamothioyl]-3,4-dimethylbenzamide is unique due to its specific combination of a bromopyridine moiety and a dimethylbenzamide group. This structure imparts distinct chemical properties, making it valuable in various research applications. Its ability to undergo multiple types of chemical reactions and its potential use in drug discovery further highlight its uniqueness compared to similar compounds.
Properties
IUPAC Name |
N-[(5-bromopyridin-2-yl)carbamothioyl]-3,4-dimethylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrN3OS/c1-9-3-4-11(7-10(9)2)14(20)19-15(21)18-13-6-5-12(16)8-17-13/h3-8H,1-2H3,(H2,17,18,19,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDBKMCWPIBXHMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC(=S)NC2=NC=C(C=C2)Br)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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